molecular formula C11H14FNO4S B229876 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid

4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid

Cat. No. B229876
M. Wt: 275.3 g/mol
InChI Key: ZNFMDFAZNTZLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid, also known as FMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMB is a sulfonylurea derivative that has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In

Mechanism of Action

The exact mechanism of action of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is not fully understood. However, it is believed that 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is also believed to exert its anti-cancer effects by inducing apoptosis, a process of programmed cell death, in cancer cells. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is believed to exert its anti-diabetic effects by increasing insulin sensitivity.
Biochemical and Physiological Effects:
4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has also been shown to induce apoptosis in cancer cells and to improve glucose tolerance in animal models. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have a low toxicity profile and does not appear to have any significant adverse effects on normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is its potential therapeutic applications. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, which make it a promising candidate for the development of new drugs. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has a low toxicity profile and does not appear to have any significant adverse effects on normal cells.
One of the limitations of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is its low solubility in water, which can make it difficult to administer in vivo. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has a short half-life, which may limit its effectiveness in some applications. Furthermore, the exact mechanism of action of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid. One direction is to optimize the synthesis method of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid to improve its purity and yield. Another direction is to investigate the pharmacokinetics of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid to determine the optimal dosing regimen. Furthermore, the exact mechanism of action of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid needs to be elucidated to optimize its therapeutic potential. Finally, the potential therapeutic applications of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid need to be further explored in animal models and clinical trials.

Synthesis Methods

The synthesis of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has also been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have anti-diabetic properties and has been shown to improve glucose tolerance in animal models.

properties

Molecular Formula

C11H14FNO4S

Molecular Weight

275.3 g/mol

IUPAC Name

4-[(4-fluoro-2-methylphenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C11H14FNO4S/c1-8-7-9(12)4-5-10(8)18(16,17)13-6-2-3-11(14)15/h4-5,7,13H,2-3,6H2,1H3,(H,14,15)

InChI Key

ZNFMDFAZNTZLEE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC(=O)O

Origin of Product

United States

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